N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride
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Overview
Description
N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride: Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride , Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride , and USP Anagrelide Related Impurity A Dihydrochloride , is a chemical compound with significant applications in various fields. This compound is primarily recognized for its role as an impurity in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride involves the reaction of 6-amino-2,3-dichlorobenzyl chloride with glycine ethyl ester in the presence of a base. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product’s formation. The resulting compound is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It serves as a tool in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- N-(2,3-Dichloro-6-aminobenzyl)glycine Ethyl Ester
- Glycine Ethyl Ester Hydrochloride
- Ethyl 2-(6-Amino-2,3-dichlorobenzyl)aminoacetate
Comparison: N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it exhibits distinct reactivity and applications, particularly in the synthesis of Anagrelide and its role as an impurity .
Properties
Molecular Formula |
C11H16Cl4N2O2 |
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Molecular Weight |
350.1 g/mol |
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;dihydrochloride |
InChI |
InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13;;/h3-4,15H,2,5-6,14H2,1H3;2*1H |
InChI Key |
OPBLCWJMZQPYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N.Cl.Cl |
Origin of Product |
United States |
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